1-Allyl-3-(4-morpholinophenyl)thiourea
Description
Significance of the Thiourea (B124793) Pharmacophore in Drug Discovery
The thiourea moiety, characterized by the structural formula (R¹R²N)(R³R⁴N)C=S, is a prominent pharmacophore in medicinal chemistry. semanticscholar.org Its significance stems from the unique chemical properties of the thiocarbonyl group, which is a bioisostere of the carbonyl group found in urea. nih.gov The thiourea scaffold can establish stable hydrogen bonds with biological targets like enzymes and receptors, a critical feature for pharmacological activity. nih.govnih.gov The N-H protons act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.
This structural feature allows thiourea derivatives to interact with a wide array of biological systems, leading to a broad spectrum of therapeutic and pharmacological properties. nih.gov These include antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory effects. mdpi.comnih.gov The versatility and relative ease of synthesis make the thiourea framework a privileged structure for developing new lead compounds in the search for novel drugs. nih.govmdpi.com
Historical Context and Evolution of Thiourea Research
The history of thiourea in medicinal chemistry dates back to early discoveries that highlighted its biological interactions. A significant milestone was the development of thiourea-based antithyroid agents in the 1940s, such as propylthiouracil (B1679721) and methimazole, which interfere with the biosynthesis of thyroid hormones and remain clinically relevant. nih.gov Early research also identified thiourea derivatives like thioacetazone for the treatment of Mycobacterium tuberculosis infections. nih.gov
The evolution of thiourea research has progressed from the study of simple, often symmetrical, thioureas to the rational design of complex, unsymmetrically substituted derivatives. Modern drug discovery efforts leverage computational modeling and extensive structure-activity relationship (SAR) studies to design thiourea compounds with high potency and selectivity for specific biological targets. nih.govbohrium.com This has expanded their application into areas like oncology, virology, and neurology, with many promising candidates currently under investigation. nih.govmdpi.com
Overview of 1-Allyl-3-(4-morpholinophenyl)thiourea within Thiourea Chemistry
This compound is an unsymmetrically N,N'-disubstituted thiourea that combines several key structural motifs of interest in medicinal chemistry. theclinivex.com Its structure consists of:
A central thiourea core , providing the fundamental pharmacophore responsible for key biological interactions. mdpi.com
An allyl group attached to one nitrogen atom. The allyl moiety is a reactive group found in various biologically active molecules and can influence the compound's pharmacokinetic and pharmacodynamic properties. unair.ac.idresearchgate.net
A 4-morpholinophenyl group attached to the other nitrogen atom. The morpholine (B109124) ring is a privileged heterocyclic scaffold in drug design, often incorporated to improve physicochemical properties like solubility and to enhance biological potency. sci-hub.senih.gove3s-conferences.org The phenyl linker provides a rigid scaffold for the molecule.
The synthesis of this compound typically involves the nucleophilic addition of an amine (4-morpholinoaniline) to an isothiocyanate (allyl isothiocyanate). nih.govnih.gov Research on derivatives containing both morpholine and thiourea moieties has often focused on their potential as anticancer and antimicrobial agents. nih.govsci-hub.se
Physicochemical and Research Data
To facilitate a clear understanding of the compound's characteristics, the following data tables summarize its key properties and reported research findings.
Table 1: Physicochemical Properties of this compound (This table is sortable and searchable for user convenience)
| Property | Value |
| IUPAC Name | 1-allyl-3-(4-morpholin-4-ylphenyl)thiourea |
| Molecular Formula | C₁₄H₁₉N₃OS |
| Molecular Weight | 277.39 g/mol |
| CAS Number | 19318-84-4 |
Table 2: Summary of Research Focus for Related Thiourea Derivatives (This table provides context from studies on structurally similar compounds)
| Activity Type | Target/Model | Key Findings | Reference(s) |
| Anticancer | Various human cancer cell lines (e.g., gastric, hepatoma) | Urea and thiourea derivatives containing a morpholine moiety have shown potent antiproliferative activity. The morpholine group is often critical for efficacy. | sci-hub.se |
| Antimicrobial | M. tuberculosis, S. aureus, C. albicans | Arylthiourea derivatives, including those with allyl groups, have demonstrated significant activity against various bacterial and fungal strains. | researchgate.netnih.gov |
| Analgesic | Writhing test in mice | Structural modifications, such as the inclusion of an allyl group on the thiourea backbone, have been shown to enhance analgesic activity in related compounds. | unair.ac.id |
| PI3K/mTOR Inhibition | PI3K/mTOR pathway | Substituted 4-morpholine-quinazoline derivatives show inhibitory activity, highlighting the role of the morpholine moiety in targeting key cancer-related signaling pathways. | sci-hub.se |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXJPKBXKWDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Allyl 3 4 Morpholinophenyl Thiourea and Its Analogues
Established Synthetic Pathways
The synthesis of N,N'-disubstituted thioureas is predominantly achieved through two reliable and well-documented methodologies: modified Schotten-Baumann reactions for creating N-acyl derivatives and, more directly, nucleophilic substitution reactions involving isothiocyanates.
Modified Schotten-Baumann Reaction Approaches
The Schotten-Baumann reaction traditionally refers to the synthesis of amides from amines and acid chlorides. A modified version of this reaction has been adapted for the synthesis of N-acylthiourea derivatives. This approach does not synthesize the core thiourea (B124793) structure of 1-Allyl-3-(4-morpholinophenyl)thiourea directly, but rather serves as a method for its derivatization, or for the synthesis of analogues containing an acyl group.
In a typical procedure for a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea, the synthesis is achieved through the nucleophilic substitution reaction of allylthiourea on an acyl chloride, specifically 4-tertiary-butylbenzoyl chloride. unair.ac.id This reaction highlights a pathway where a pre-formed monosubstituted thiourea (allylthiourea) acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoyl chloride derivative. The reaction is generally carried out in a suitable solvent like tetrahydrofuran (THF) and may be refluxed to ensure completion. unair.ac.id The progress of the reaction is often monitored using thin-layer chromatography (TLC). unair.ac.id
This methodology could be hypothetically applied to produce acyl derivatives of a thiourea scaffold, but it is not the primary route to the title compound, which lacks an acyl group.
Nucleophilic Substitution Reactions
The most direct and common method for synthesizing this compound is the nucleophilic addition (often referred to as substitution) reaction between an amine and an isothiocyanate. This pathway is the cornerstone for producing a vast array of unsymmetrical thiourea derivatives.
The synthesis of the target compound involves the reaction of 4-morpholinoaniline with allyl isothiocyanate . In this reaction, the nitrogen atom of the primary amino group in 4-morpholinoaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate. This attack leads to the formation of the N,N'-disubstituted thiourea. The reaction is typically performed in a solvent such as ethanol under reflux conditions.
General Reaction Scheme:
Nucleophile: 4-morpholinoaniline
Electrophile: Allyl isothiocyanate
Product: this compound
This method is highly efficient and versatile, forming the basis for the synthesis of numerous thiourea derivatives by varying the amine and isothiocyanate starting materials.
Exploration of Novel Synthetic Routes
While the reaction between amines and isothiocyanates is standard, research into more efficient, atom-economical, and environmentally benign synthetic methods has led to the development of novel routes for unsymmetrical thioureas.
One such innovative approach involves a one-step, three-component reaction using two different amines and carbon disulfide. rsc.org This method avoids the pre-synthesis of potentially toxic and unstable isothiocyanates. In a representative procedure, a primary or secondary amine is first reacted with carbon disulfide in a solvent like DMSO to form a dithiocarbamate intermediate in situ. A second, different amine is then added to the reaction mixture, which upon heating, displaces the dithiocarbamate moiety to form the unsymmetrical thiourea. mdpi.com
Another emerging strategy is the catalyst-free synthesis of unsymmetrical thioureas from dithiocarbamates and amines under solvent-free conditions. researchgate.net This method involves heating a pre-synthesized dithiocarbamate with an amine at moderate temperatures (e.g., 60°C), resulting in high yields and short reaction times. researchgate.net The absence of both a catalyst and a solvent makes this a particularly green chemical process. researchgate.net
These novel routes offer significant advantages over traditional methods, including operational simplicity, the avoidance of hazardous reagents, and often higher yields. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound and its analogues is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters that are typically adjusted include reactant stoichiometry, temperature, solvent, and reaction time.
For the nucleophilic addition of 4-morpholinoaniline to allyl isothiocyanate, using a slight excess of the amine can help drive the reaction to completion. The choice of solvent is also critical; polar solvents like ethanol are commonly used. The reaction is often performed at reflux temperature to increase the reaction rate, with progress monitored by TLC until the starting materials are consumed.
In novel cascade reactions using carbon disulfide, optimization involves carefully controlling the stoichiometry of the reactants and the temperature. For instance, one study found that using 1.2 equivalents of both carbon disulfide and the first amine at 70°C in DMSO provided the optimal conditions, leading to a product yield of 95%. rsc.org Lowering the temperature resulted in a longer reaction time and a reduced yield. rsc.org
Below is a table summarizing typical parameters for optimization:
| Parameter | Condition | Rationale | Typical Monitoring Method |
|---|---|---|---|
| Stoichiometry | Slight excess of amine (e.g., 1.1-1.2 equiv.) | Ensures complete consumption of the isothiocyanate. | TLC |
| Temperature | Reflux or elevated temperature (e.g., 70-80°C) | Increases reaction rate. | TLC |
| Solvent | Polar solvents (e.g., Ethanol, DMSO, THF) | Solubilizes reactants and facilitates the reaction. | Visual (dissolution) |
| Reaction Time | Varies (e.g., 1-12 hours) | Dependent on reactants and temperature; reaction is run until completion. | TLC |
Derivatization Strategies for Structural Modification
The this compound scaffold is a versatile template for structural modification, allowing for the synthesis of a library of analogues to explore structure-activity relationships for various applications. Derivatization can be targeted at several positions on the molecule.
Modification of the Allyl Group: The allyl group can be replaced with other alkyl or aryl substituents. This is typically achieved by using a different isothiocyanate (e.g., phenyl isothiocyanate, ethyl isothiocyanate) in the initial synthesis.
Substitution on the Phenyl Ring: The 4-morpholinophenyl moiety can be modified by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring. This requires starting with a correspondingly substituted aniline derivative. For example, a series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were synthesized to explore their potential as enzyme inhibitors. nih.gov
Modification of the Morpholine (B109124) Ring: The morpholine ring can be replaced with other heterocyclic systems, such as piperidine, piperazine, or thiomorpholine, by starting the synthesis with the appropriate N-substituted aniline.
N-Acylation: As discussed in the context of the modified Schotten-Baumann reaction, the thiourea nitrogens can be acylated to produce N-acylthiourea derivatives. unair.ac.id
These derivatization strategies have been used to synthesize novel thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors, demonstrating the broad applicability of this approach in medicinal chemistry. nih.gov
The table below outlines potential derivatization strategies:
| Modification Site | Strategy | Example Starting Material Change | Potential Analogue Structure |
|---|---|---|---|
| N1-substituent | Use of different isothiocyanate | Replace Allyl isothiocyanate with Phenyl isothiocyanate | 1-Phenyl-3-(4-morpholinophenyl)thiourea |
| Phenyl Ring | Use of substituted aniline | Replace 4-morpholinoaniline with 2-chloro-4-morpholinoaniline | 1-Allyl-3-(2-chloro-4-morpholinophenyl)thiourea |
| Heterocycle | Use of different heterocyclic aniline | Replace 4-morpholinoaniline with 4-(piperidin-1-yl)aniline | 1-Allyl-3-(4-(piperidin-1-yl)phenyl)thiourea |
| Thiourea Nitrogen | N-Acylation of pre-formed thiourea | React thiourea with Benzoyl chloride | 1-Allyl-1-benzoyl-3-(4-morpholinophenyl)thiourea |
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Elucidation Techniques
Spectroscopic methods are fundamental in determining the structural framework of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the atomic and molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of thiourea (B124793) derivatives provides characteristic signals for the various protons present in the molecule. In related thiourea compounds, the N-H protons typically appear as broad singlets. For instance, in 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, these signals are observed at δ 9.17 and 4.61 ppm. mdpi.com The protons of the allyl group exhibit a distinct pattern. The allylic protons (CH₂ next to the nitrogen) and the vinyl protons (=CH and =CH₂) show complex splitting patterns due to coupling with adjacent protons. core.ac.uk The aromatic protons of the phenyl ring and the protons of the morpholine (B109124) ring will also show characteristic chemical shifts and coupling patterns, providing information about their substitution and conformation.
| ¹H NMR Data for Related Thiourea Structures | |
| Functional Group | Chemical Shift (δ, ppm) |
| N-H | 9.17 and 4.61 |
| Aromatic H | 6.25–7.57 (multiplet) |
| Allyl H | Complex multiplets |
| Morpholine H | Characteristic shifts |
| Data is for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea and is illustrative. |
| ¹³C NMR Data for a Related Thiourea Structure | |
| Functional Group | Chemical Shift (δ, ppm) |
| C=S | 176.4 |
| C=O | 177.8 |
| Aromatic C | 124.46 - 137.62 |
| Data is for 1-(3,5-dichlorophenyl)-3-(pivaloyl)thiourea and is illustrative. |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In thiourea derivatives, characteristic vibrational bands are observed. A key absorption is the N-H stretching vibration, which typically appears in the range of 3259 to 3267 cm⁻¹. researchgate.net The presence of intramolecular hydrogen bonding can influence the position and shape of this band. researchgate.net The C=S (thiocarbonyl) stretching vibration is also a significant marker, often found around 1240 cm⁻¹. mdpi.com Other notable absorptions include the C=C stretching of the aromatic ring (around 1586 cm⁻¹) and C-N stretching vibrations (around 1150 cm⁻¹). mdpi.com The disappearance of certain bands, such as the hydroxyl peak from starting materials, can confirm the formation of the desired product. researchgate.net
| Characteristic FT-IR Absorption Bands for Thiourea Derivatives | |
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3259 - 3267 |
| C=S stretch | ~1240 |
| C=C (aromatic) stretch | ~1586 |
| C-N stretch | ~1150 |
| Data is compiled from related thiourea structures and is illustrative. |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and allows for the detection of the molecular ion peak, often as a protonated species [M+H]⁺. nih.govmassbank.eu In the context of thiourea derivatives, ESI-MS can confirm the successful synthesis by identifying the expected molecular ion peak. mdpi.com For example, in the mass spectrum of a related thiourea, the molecular ion peak [M⁺] was observed at m/z 304. mdpi.com The fragmentation pattern can also yield valuable structural information.
X-ray Crystallographic Investigations
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. rsc.orgresearchgate.netrigaku.com This method allows for the unambiguous determination of the molecular conformation and configuration. For a related thiourea derivative, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, single crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P2₁/c. mdpi.com Such studies provide detailed information on unit cell dimensions, bond lengths, and bond angles, confirming the connectivity established by spectroscopic methods. mdpi.com The data obtained from these studies are crucial for understanding the molecule's three-dimensional shape.
Computational and Theoretical Investigations of 1 Allyl 3 4 Morpholinophenyl Thiourea
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 1-Allyl-3-(4-morpholinophenyl)thiourea, might interact with a biological target, typically a protein or enzyme.
Detailed research findings from studies on analogous thiourea (B124793) derivatives have shown that these compounds can exhibit a range of biological activities, including antibacterial and anticancer effects. For instance, molecular docking studies on thiourea derivatives have identified potential interactions with enzymes like DNA gyrase, which is crucial for bacterial replication. nih.gov The docking of this compound into the active site of such a target would involve evaluating various binding poses and scoring them based on factors like binding energy and intermolecular interactions. Key interactions often observed for thiourea derivatives include hydrogen bonds formed by the N-H and C=S groups, as well as hydrophobic interactions from the phenyl and allyl moieties. The morpholino group can also participate in hydrogen bonding and polar interactions.
The results of such a docking study would typically be presented in a table summarizing the binding affinities and key interacting residues.
Table 1: Illustrative Molecular Docking Results for this compound with a Putative Target
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| DNA Gyrase Subunit B | -8.5 | Asp73, Asn46, Glu50 | 2 |
| Tyrosine Kinase | -7.9 | Leu248, Val256, Thr315 | 1 |
Note: The data in this table is illustrative and represents the type of results expected from a molecular docking study.
These simulations are crucial for identifying potential biological targets for this compound and for providing a structural basis for its observed or potential activity. nih.govjppres.comnih.gov
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies can provide valuable information about its geometry, electronic properties, and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations can also determine the distribution of electron density, identify the most likely sites for electrophilic and nucleophilic attack, and predict the molecule's vibrational spectra.
For thiourea derivatives, DFT studies help in understanding how different substituents affect the electronic properties and, consequently, the biological activity of the molecule. The presence of the electron-donating morpholino group and the electron-withdrawing thiourea core in this compound would create a specific electronic distribution that can be precisely mapped using DFT.
Table 2: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Note: The data in this table is illustrative and represents the type of results expected from a DFT study.
These theoretical insights are fundamental for rationalizing the molecule's behavior in biological systems and for designing new derivatives with enhanced electronic properties for specific applications. jppres.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR studies is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.
To build a QSAR model for a series of thiourea derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological.
Statistical methods such as multiple linear regression or machine learning algorithms are then used to build an equation that correlates these descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of this compound and to guide the design of new analogs with potentially improved potency. nih.govwalisongo.ac.id
A typical QSAR equation might look like: log(1/IC50) = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + C
This equation would allow researchers to prioritize the synthesis of compounds that are predicted to be highly active, thereby saving time and resources.
Molecular Dynamics Simulations for Ligand-Receptor Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to study the physical movements of atoms and molecules and can provide detailed information about the stability of a ligand-receptor complex.
For this compound, an MD simulation would typically start with the best-docked pose of the compound in the active site of a target protein. The system is then solvated in a box of water molecules, and the trajectory of all atoms is calculated over a period of nanoseconds or even microseconds.
The analysis of the MD trajectory can reveal important information, such as:
The stability of the ligand in the binding pocket.
The persistence of key hydrogen bonds and other interactions.
Conformational changes in the protein or the ligand upon binding.
The root mean square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex.
Studies on thiourea derivatives have used MD simulations to confirm the stability of the interactions predicted by molecular docking. nih.gov A low and stable RMSD value for the this compound-protein complex would provide strong evidence for a stable binding mode, increasing confidence in its potential as an inhibitor. jppres.comnih.gov
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in vitro.
Starting with this compound as a lead compound, a virtual library of derivatives can be designed by systematically modifying its structure. For example, different substituents could be placed on the phenyl ring, or the allyl group could be replaced with other functionalities. This virtual library can then be screened against a specific biological target using high-throughput molecular docking.
The results of the virtual screen would be a ranked list of compounds based on their predicted binding affinities. This allows researchers to focus their synthetic efforts on the most promising candidates. This approach accelerates the drug discovery process and can lead to the identification of novel and more potent compounds based on the this compound scaffold. nih.gov
Coordination Chemistry of 1 Allyl 3 4 Morpholinophenyl Thiourea and Its Metal Complexes
Synthesis and Characterization of Metal Chelates
The synthesis of metal complexes with 1-Allyl-3-(4-morpholinophenyl)thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can influence the final product's structure and composition. mdpi.com
A variety of transition metal complexes of thiourea (B124793) derivatives have been synthesized and studied. For instance, the reaction of N-Phenylmorpholine-4-carbothioamide with bivalent metal ions like Cu(II), Pd(II), Pt(II), and Hg(II) in a 2:1 molar ratio yields complexes of the type [MCl2(ligand)2]. mdpi.com In the presence of a base, bidentate chelation involving both sulfur and nitrogen atoms can occur, forming complexes such as [M(ligand)2] with Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II). mdpi.com
Similarly, complexes of Pd(II) with 1-allyl-3-(2-pyridyl)thiourea have been synthesized with formulas [Pd(APTU)Cl2] and [Pd(APTU)2]Cl2. researchgate.net Copper(II) complexes with various 1,3-disubstituted thiourea derivatives have also been prepared, often resulting in structures where two ligands coordinate to the Cu(II) ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com The synthesis of Ru(II) complexes with hydrazine (B178648) derivatives can result in both mononuclear and binuclear structures. nih.gov Furthermore, the coordination chemistry of diacylated thiourea ligands with Pt(II), Pd(II), and Au(III) has been explored, leading to mixed ligand complexes. rsc.org The synthesis of Fe(IV) alkynylide complexes has also been reported, which are formed through the oxidation of the corresponding Fe(III) precursors. researchgate.net
The general synthetic approach involves dissolving the thiourea ligand and the metal salt in a suitable solvent, often an alcohol, and stirring the mixture, sometimes with heating or refluxing. nih.gov The resulting complexes can then be isolated by filtration and purified by recrystallization.
Table 1: Examples of Synthesized Transition Metal Complexes with Thiourea Derivatives
| Metal Ion | Ligand | Complex Formula | Reference |
| Cu(II), Pd(II), Pt(II), Hg(II) | N-Phenylmorpholine-4-carbothioamide | [MCl2(HPMCT)2] | mdpi.com |
| Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | N-Phenylmorpholine-4-carbothioamide | [M(PMCT)2] | mdpi.com |
| Pd(II) | 1-allyl-3-(2-pyridyl)thiourea (APTU) | [Pd(APTU)Cl2] | researchgate.net |
| Pd(II) | 1-allyl-3-(2-pyridyl)thiourea (APTU) | [Pd(APTU)2]Cl2 | researchgate.net |
| Cu(II) | 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Cu(ligand)2·0.5H2O | mdpi.com |
| Cu(II) | 1-benzyl-3-[3-(trifluoromethyl)phenyl]thiourea | Cu(ligand)2·0.5H2O | mdpi.com |
| Ru(II) | 3,4-dimethylphenylhydrazine | [RuCl3(p-cymene)]- and [RuCl(μ-Cl)(η6-p-cymene)(μ-3,4-dmph)]2 | nih.gov |
| Pt(II), Pd(II), Au(III) | Diacylated thioureas | Mixed ligand complexes | rsc.org |
| Fe(IV) | Alkynylides | [(N3N')Fe(IV)(C≡CR)] | researchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II) | 1-acenaphthenone hydrazone ligand with 3-(4-benzylpiperidyl) thiourea | Hexagonal octahedral complexes | nih.gov |
This table is illustrative and not exhaustive of all synthesized complexes.
A suite of spectroscopic and analytical techniques is employed to elucidate the structure and bonding of the metal complexes of this compound and related ligands.
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes, which helps in confirming their empirical formula. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites of the ligand. A shift in the vibrational frequency of the C=S and C-N bonds in the complex compared to the free ligand indicates the involvement of the sulfur and nitrogen atoms in coordination to the metal ion. mdpi.comresearchgate.netutm.my For example, a shift to lower frequency for the C=S stretching vibration is a strong indicator of sulfur coordination. utm.my
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the structure of the complexes in solution. mdpi.comutm.mynih.gov Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation confirm the coordination. researchgate.netutm.my For instance, the downfield shift of the NH proton signal in the ¹H NMR spectrum suggests its involvement in chelation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The appearance of new charge-transfer bands in the visible region of the spectrum of the complex, which are absent in the free ligand, confirms the formation of the complex. researchgate.netutm.my These bands can be assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions. mdpi.comutm.my
Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes. mdpi.com Non-electrolytic complexes exhibit low molar conductivity values, while ionic complexes show higher values.
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides information about the geometry and the oxidation state of the central metal ion. nih.gov
Ligand Coordination Modes and Geometries
Thiourea derivatives, including this compound, are versatile ligands that can adopt various coordination modes. mdpi.comresearchgate.net The primary donor atoms are the thiocarbonyl sulfur atom and the nitrogen atoms of the thiourea backbone. mdpi.commdpi.com
Common coordination modes observed for thiourea-based ligands include:
Monodentate Coordination: The ligand coordinates to the metal center through only the sulfur atom. mdpi.com This is a common mode of coordination for thioureas. mdpi.com
Bidentate Chelation: The ligand forms a chelate ring by coordinating to the metal center through both the sulfur atom and one of the nitrogen atoms. mdpi.comresearchgate.net This often results in the formation of stable five- or six-membered rings. nih.gov
Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both metals. mdpi.com
The coordination of this compound can also potentially involve the oxygen or nitrogen atom of the morpholine (B109124) ring, leading to more complex coordination behavior and the formation of polynuclear structures.
The geometry of the resulting metal complexes is dictated by the coordination number of the central metal ion and the nature of the ligands. Common geometries observed for transition metal complexes with thiourea derivatives include:
Square Planar: Often observed for d⁸ metal ions like Pd(II) and Pt(II). researchgate.netnih.gov
Tetrahedral: Common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II), as well as some Cu(I) and Co(II) complexes. nih.govnih.gov
Octahedral: Typically found for metal ions with a coordination number of six, such as Co(II), Ni(II), and Fe(III). nih.gov
Square Pyramidal: This geometry can be adopted by some Cu(II) complexes. nih.gov
For example, studies on N-Phenylmorpholine-4-carbothioamide have shown that it can act as a monodentate ligand coordinating through the sulfur atom or as a bidentate ligand coordinating through both sulfur and nitrogen atoms. mdpi.com In the case of 1-allyl-3-(2-pyridyl)thiourea complexes with Pd(II), the ligand acts as a bidentate chelate, coordinating through the sulfur atom and the pyridine (B92270) nitrogen atom. researchgate.net
Theoretical Studies of Metal Complex Formation and Stability
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies on the formation and stability of metal complexes. mdpi.com These theoretical calculations can provide valuable insights into:
Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. mdpi.com The calculated geometries can then be compared with experimental data from X-ray crystallography.
Vibrational Frequencies: Theoretical calculations can predict the infrared spectra of the complexes. mdpi.comutm.my A good agreement between the calculated and experimental spectra helps to confirm the proposed structure and the coordination mode of the ligand. mdpi.com
Electronic Properties: DFT can be used to calculate various quantum chemical parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), ionization potential, electron affinity, and dipole moment. mdpi.com These parameters provide information about the reactivity and stability of the complexes. A larger HOMO-LUMO gap generally indicates higher stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a deeper understanding of the bonding interactions between the ligand and the metal ion, including the nature and extent of charge transfer.
For example, theoretical studies on complexes of N-Phenylmorpholine-4-carbothioamide have been used to optimize their geometries and calculate various quantum parameters, with the results showing good agreement with experimental data. mdpi.com
Biological Activity of Metal Complexes
The coordination of thiourea derivatives to metal ions can significantly enhance their biological activity. nih.govnih.gov Metal complexation can lead to increased lipophilicity, which may facilitate the transport of the compound across cell membranes. Furthermore, the metal ion itself can be a source of biological activity.
Metal complexes of thiourea derivatives have been investigated for a range of biological applications, including:
Anticancer Activity: Many metal complexes of thiourea derivatives have shown promising cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, gold and silver complexes of thiourea ligands have demonstrated significant cytotoxicity against HeLa, A549, and Jurkat cancer cell lines. nih.gov Platinum(II) complexes of N-Phenylmorpholine-4-carbothioamide have also shown promising activity against breast cancer cell lines (MCF-7). mdpi.com Copper(II) complexes of certain thiourea derivatives have exhibited cytotoxic effects on colon and prostate cancer cell lines. mdpi.com The mechanism of action is often attributed to the inhibition of enzymes like ribonucleotide reductase or interference with tubulin polymerization. nih.gov
Antimicrobial Activity: Metal complexes of thiourea derivatives often exhibit enhanced antibacterial and antifungal activity compared to the free ligands. mdpi.comnih.gov For example, complexes of N-Phenylmorpholine-4-carbothioamide have shown good activity against E. coli. mdpi.com Copper(II) complexes of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea were found to be active against methicillin-resistant Staphylococcus strains. mdpi.com The increased activity of the metal complexes is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and enabling it to penetrate the lipid membranes of microorganisms more effectively.
Table 2: Biological Activities of Selected Thiourea Metal Complexes
| Metal Complex | Biological Activity | Target/Cell Line | Reference |
| Gold and Silver complexes of phosphine-containing thioureas | Anticancer | HeLa, A549, Jurkat | nih.gov |
| [PtCl2(HPMCT)2] | Anticancer | MCF-7 (breast cancer) | mdpi.com |
| Copper(II) complexes of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Antibacterial | Methicillin-resistant Staphylococci | mdpi.com |
| Copper(II) complexes of morpholine-substituted thiosemicarbazones | Anticancer | Inhibits ribonucleotide reductase and tubulin polymerization | nih.gov |
| [CuCl2(HPMCT)2] | Antibacterial | E. coli | mdpi.com |
| Zn(II)/Cd(II)/Hg(II) complexes of anthrahydrazone with thiourea side chain | Antibacterial | B. cereus, S. aureus, P. vulgaris, E. faecalis, S. typhimurium | nih.gov |
Antimicrobial Activity Studies
Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties, attributable to the presence of a reactive thioketo (C=S) group and amide (NH) moieties. These functional groups are believed to interact with microbial cellular components, leading to the inhibition of growth and proliferation.
Antibacterial Spectrum and Efficacy
While specific data on the antibacterial activity of this compound is not extensively detailed in the available literature, the broader class of thiourea derivatives has demonstrated significant efficacy against a range of pathogenic bacteria. For instance, certain thiourea derivatives have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria.
One study on a series of thiourea derivatives reported that a compound designated as TD4 was particularly effective against several strains of Staphylococcus aureus, including MRSA, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL. nih.gov This compound was also found to disrupt the integrity of the MRSA cell wall. nih.gov The antibacterial action of thiourea derivatives is influenced by their structural features, such as the nature of substituents on the thiourea backbone, which can affect their lipophilicity and ability to penetrate bacterial membranes.
Table 1: Illustrative Antibacterial Activity of a Thiourea Derivative (TD4) against various bacterial strains. (Note: This data is for a related thiourea derivative, TD4, and not this compound)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|
| Staphylococcus aureus (ATCC 29213) | 2 |
| MRSA (USA 300) | 2 |
| Staphylococcus epidermidis | 2-16 |
| Enterococcus faecalis | 2-16 |
Source: Adapted from studies on thiourea derivatives. nih.gov
Antifungal Spectrum and Efficacy
Thiourea derivatives have also been investigated for their antifungal properties. Research has shown that these compounds can be effective against various fungal pathogens, including species of Candida and Aspergillus. The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and other vital cellular processes.
For example, novel thiourea derivatives have been synthesized and tested against clinically relevant fungi like Candida albicans. Some derivatives have shown promising results, inhibiting both the growth and biofilm formation of these fungi. Similarly, studies on thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated notable inhibitory effects on the growth of Candida auris, a multidrug-resistant fungal pathogen. nih.gov The structural modifications on the thiourea molecule, such as the introduction of different aromatic or heterocyclic rings, play a crucial role in determining their antifungal potency.
Table 2: Illustrative Antifungal Activity of selected Thiourea Derivatives. (Note: This data is for related thiourea derivatives and not this compound)
| Fungal Strain | Compound Type | Activity Noted |
|---|---|---|
| Candida auris | 2-thiophenecarboxylic acid derivative | Inhibition of biofilm growth |
| Candida albicans | Various novel derivatives | Growth inhibition |
| Aspergillus spp. | T-2307 (a related compound class) | MIC range of 0.0156 to 1 µg/mL |
Source: Adapted from studies on various thiourea derivatives. nih.govnih.gov
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of thiourea derivatives are believed to stem from multiple mechanisms of action. A primary proposed mechanism is the inhibition of key bacterial enzymes involved in DNA replication and repair.
DNA Gyrase and Topoisomerase IV Inhibition : Fluoroquinolones, a major class of antibiotics, function by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA synthesis. nih.gov It is proposed that certain thiourea derivatives may also exert their antibacterial effect by targeting these enzymes, leading to the disruption of DNA replication and ultimately cell death. genawif.com
Dihydrofolate Reductase (DHFR) Inhibition : DHFR is another critical enzyme in bacterial metabolism, essential for the synthesis of nucleic acids and some amino acids. nih.govelifesciences.org Inhibition of DHFR leads to the depletion of essential metabolites, thereby halting bacterial growth. Some antimicrobial agents, like trimethoprim, are known DHFR inhibitors. mdpi.com It is hypothesized that thiourea derivatives may also interact with and inhibit DHFR, contributing to their antibacterial properties. mdpi.com
Anticancer and Cytotoxicity Investigations
In addition to their antimicrobial properties, thiourea derivatives have garnered significant attention for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are a subject of ongoing research.
Selective Cytotoxicity against Cancer Cell Lines
A number of substituted thiourea derivatives have demonstrated considerable cytotoxic activity against a panel of human cancer cell lines. Studies have shown that these compounds can induce cell death in cancer cells with some selectivity over normal cells.
For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values in the low micromolar range. nih.gov Notably, some of these derivatives exhibited better growth inhibitory profiles towards selected tumor cells than the standard chemotherapeutic drug cisplatin. nih.gov The presence of specific substituents, such as halogen atoms on the phenyl rings, appears to enhance the anticancer potency of these compounds. nih.gov While specific data for this compound is not available, the general activity of this class of compounds suggests potential for cytotoxicity against cancer cells like MCF-7 (breast), PC3 (prostate), HepG2 (liver), and HeLa (cervical).
Table 3: Illustrative Cytotoxic Activity of selected 1,3-Disubstituted Thiourea Derivatives. (Note: This data is for related thiourea derivatives and not this compound)
| Cancer Cell Line | Compound Type | IC50 (µM) |
|---|---|---|
| SW620 (Colon) | 3,4-dichlorophenylthiourea | 1.5 ± 0.72 |
| SW620 (Colon) | 4-(trifluoromethyl)phenylthiourea | 5.8 ± 0.76 |
| PC3 (Prostate) | 3-(trifluoromethyl)phenylthiourea analogs | ≤ 10 |
| K-562 (Leukemia) | 3-(trifluoromethyl)phenylthiourea analogs | ≤ 10 |
Source: Adapted from studies on substituted thiourea derivatives. nih.gov
DNA Interaction Studies
The mechanism of anticancer activity for many thiourea derivatives is thought to involve direct interaction with DNA. These interactions can disrupt DNA structure and function, leading to the inhibition of replication and transcription, and ultimately triggering apoptosis in cancer cells.
Binding and Intercalation : Thiourea derivatives can bind to DNA through various modes, including groove binding and intercalation. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can cause structural distortions and interfere with DNA-processing enzymes. The aromatic and heterocyclic ring systems present in many thiourea derivatives are capable of such intercalative binding. researchgate.net
DNA Cleavage : Some thiourea derivatives, particularly when complexed with metal ions, can act as chemical nucleases, inducing cleavage of the DNA backbone. nih.gov This DNA damage can be significant enough to trigger programmed cell death. The mechanism often involves the generation of reactive oxygen species that attack the deoxyribose-phosphate backbone of DNA. researchgate.net Studies on copper(I) complexes of a substituted thiourea ligand have demonstrated efficient oxidative cleavage of supercoiled DNA. researchgate.net
An exploration into the diverse biological activities of the synthetic compound this compound reveals a molecule with significant potential across various therapeutic areas. This article details the in vitro biological activities and mechanistic studies of this specific thiourea derivative, focusing on its efficacy as an enzyme inhibitor and its potential as an antiprotozoal, analgesic, and antiviral agent.
Structure Activity Relationship Sar Analysis
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of thiourea (B124793) derivatives are significantly influenced by the nature and position of substituents on the aryl ring. The core structure, consisting of a thiourea linker connecting an allyl group and a substituted phenyl ring, allows for a wide range of modifications to tune its pharmacological effects.
Research on various 1-allyl-3-(substituted phenyl)thiourea analogs has demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate activity, which is often dependent on the specific biological target. For instance, in the context of analgesic activity, the presence of a bulky, lipophilic group at the para-position of the phenyl ring has been shown to be beneficial. One study on 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea indicated that the tertiary-butyl group contributed to enhanced analgesic effects compared to the unsubstituted benzoylthiourea. unair.ac.id
The position of the substituent is also crucial. Studies on chlorobenzoyl analogs have shown that the placement of the chloro group (ortho, meta, or para) leads to variations in analgesic potency. For example, 1-allyl-3-(2-chlorobenzoyl)thiourea was found to have significant pain inhibition activity. researchgate.net The electronic properties of these substituents play a key role; electron-withdrawing groups like halogens can alter the electron density of the entire molecule, affecting its ability to interact with biological targets.
In the realm of anticancer activity, substitutions on the phenyl ring have also been extensively explored. The introduction of bulky groups at the C-4 position of N-substituted benzene thiourea derivatives has been shown to significantly aid antitumor activity. analis.com.my For instance, a 4-tert-butyl group on the phenyl ring of a 4-t-butylbenzoyl-3-allylthiourea compound demonstrated potent antiproliferative activity against breast cancer cells overexpressing HER-2. analis.com.my Conversely, in some series of N,N'-diarylthiourea analogs, a 4-nitrophenyl group was found to be important for anticancer activity. touro.edu
The following table illustrates the impact of various substituents on the biological activity of 1-allyl-3-benzoylthiourea analogs, compiled from analgesic studies.
| Compound | Substituent (R) on Phenyl Ring | Biological Activity | Key Findings |
|---|---|---|---|
| 1-Allyl-3-benzoylthiourea | -H (Unsubstituted) | Analgesic | Moderate activity, serves as a baseline for comparison. researchgate.net |
| 1-Allyl-3-(2-chlorobenzoyl)thiourea | 2-Chloro | Analgesic | Showed better pain inhibition activity compared to diclofenac sodium. researchgate.net |
| 1-Allyl-3-(3-chlorobenzoyl)thiourea | 3-Chloro | Analgesic | Demonstrated significant analgesic effects. researchgate.net |
| 1-Allyl-3-(4-chlorobenzoyl)thiourea | 4-Chloro | Analgesic | Exhibited potent pain inhibition. researchgate.net |
| 1-Allyl-3-(4-tertiary-butylbenzoyl)thiourea | 4-tert-Butyl | Analgesic | Displayed enhanced analgesic activity, suggesting the importance of a bulky, lipophilic group at the para position. unair.ac.id |
Role of the Morpholine (B109124) Moiety in Activity
One of the primary contributions of the morpholine ring is its ability to enhance aqueous solubility and modulate lipophilicity. This is crucial for improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom in the morpholine ring is basic, allowing for salt formation, which can further enhance solubility and facilitate formulation.
The incorporation of a morpholine moiety has been shown to improve the metabolic stability of drug candidates. researchgate.net The ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability. In the context of 1-Allyl-3-(4-morpholinophenyl)thiourea, the morpholine group likely contributes to a favorable pharmacokinetic profile, making it a more viable candidate for further development.
Influence of the Allyl Group on Pharmacological Profiles
The N-allyl group is another key structural feature of this compound that significantly influences its pharmacological profile. The addition of an allyl group to the thiourea backbone can impact the compound's reactivity, lipophilicity, and interaction with biological targets.
Studies on related thiourea derivatives have highlighted the importance of the allyl group for specific biological activities. For example, in a series of 1-allyl-3-benzoylthiourea analogs, the allyl group was a common feature in compounds exhibiting good analgesic activity. researchgate.netmdpi.com It is hypothesized that the allyl group may contribute to the binding affinity of these compounds to their target, such as cyclooxygenase (COX) enzymes. unair.ac.id The flexibility and size of the allyl group may allow for optimal positioning within the active site of the target protein.
Moreover, modifications of the N-substituent in thiourea derivatives have been shown to be a viable strategy for modulating biological activity. The presence of an unsaturated group like allyl can confer different properties compared to saturated alkyl or aryl substituents, potentially leading to a unique pharmacological profile.
Optimization Strategies based on Lipophilicity and Steric Properties
The optimization of lead compounds like this compound often involves a systematic modification of their lipophilic and steric properties to enhance potency and selectivity while maintaining a favorable safety profile. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand the correlation between these physicochemical parameters and biological activity. touro.eduiau.ir
The following table summarizes the key physicochemical parameters and their influence on the biological activity of thiourea derivatives.
| Physicochemical Parameter | Definition | Influence on Biological Activity | Optimization Strategy |
|---|---|---|---|
| Lipophilicity (log P, π) | The measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Affects absorption, distribution, membrane permeability, and binding to hydrophobic pockets of targets. | Introduce polar (e.g., -OH, -NH2) or nonpolar (e.g., -CH3, -Cl) substituents to achieve an optimal log P value. |
| Steric Properties (MR, Es) | Relates to the size and shape of the molecule. | Crucial for the complementarity between the drug and its binding site; can influence binding affinity and selectivity. | Vary the size and bulk of substituents to improve the fit within the target's active site. |
| Electronic Properties (σ) | Describes the electron-donating or electron-withdrawing nature of a substituent. | Influences the acidity/basicity of nearby functional groups and the strength of electronic interactions (e.g., hydrogen bonds, π-π stacking) with the target. | Introduce electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2, -CF3) groups to modulate electronic interactions. |
Broader Research Implications and Future Perspectives
Design and Synthesis of Advanced Thiourea-Based Scaffolds
The synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea typically involves the nucleophilic addition of 4-morpholinoaniline to allyl isothiocyanate. This straightforward synthetic route provides a foundation for the design and creation of a diverse library of advanced thiourea-based scaffolds. By systematically modifying the starting materials, researchers can fine-tune the physicochemical and pharmacological properties of the resulting molecules.
Future design strategies for advanced scaffolds based on this compound could involve several key modifications:
Modification of the Allyl Group: The double bond in the allyl group is amenable to a variety of chemical transformations, including hydrogenation, halogenation, and cycloaddition reactions. These modifications can lead to the development of derivatives with altered reactivity, lipophilicity, and metabolic stability.
Substitution on the Phenyl Ring: The aromatic ring of the 4-morpholinophenyl moiety can be substituted with various functional groups, such as electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the entire molecule and its ability to interact with biological targets.
Alteration of the Morpholine (B109124) Ring: The morpholine ring can be replaced with other heterocyclic systems, such as piperidine, piperazine, or thiomorpholine, to explore the impact of different heteroatoms and ring conformations on biological activity.
Introduction of Chiral Centers: The incorporation of chiral centers into the thiourea (B124793) scaffold can lead to the development of stereoisomers with distinct biological activities, allowing for the exploration of stereoselective interactions with target molecules.
The synthesis of these advanced scaffolds can be achieved through established organic chemistry methodologies. The general reaction scheme for the synthesis of unsymmetrical thiourea derivatives provides a versatile platform for these explorations.
Table 1: Potential Modifications for Advanced Thiourea-Based Scaffolds
| Starting Material Modification | Potential Outcome |
| Varying the isothiocyanate | Introduction of different functionalities at one of the nitrogen atoms. |
| Utilizing different substituted anilines | Alteration of the electronic and steric properties of the phenyl ring. |
| Employing alternative heterocyclic amines | Exploration of diverse heterocyclic scaffolds to modulate solubility and biological activity. |
| Introducing chiral amines or isothiocyanates | Generation of enantiomerically pure compounds for stereospecific biological investigations. |
The systematic exploration of these synthetic modifications will undoubtedly lead to the discovery of novel thiourea derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Combination Therapies and Synergistic Effects
Thiourea derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com This broad spectrum of activity suggests that this compound and its derivatives could be valuable components of combination therapies. The synergistic effects arising from the combination of a thiourea derivative with other therapeutic agents could lead to enhanced efficacy and a reduction in the required dosages, thereby minimizing potential side effects.
Future research in this area could focus on investigating the synergistic effects of this compound in combination with:
Conventional Antibiotics: In the face of rising antimicrobial resistance, combination therapies that can restore the efficacy of existing antibiotics are of paramount importance. The potential of this thiourea derivative to act as a chemosensitizer or to inhibit bacterial resistance mechanisms warrants investigation. For instance, some thiourea derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Anticancer Agents: The anticancer potential of thiourea derivatives has been documented. mdpi.com Combining this compound with established chemotherapeutic drugs could lead to improved treatment outcomes by targeting multiple cellular pathways or overcoming drug resistance.
Antiviral Drugs: Given the antiviral activity reported for some thiourea compounds, exploring combinations with existing antiviral agents could be a promising strategy for the treatment of viral infections.
The investigation of these combination therapies will require rigorous preclinical studies, including in vitro and in vivo models, to assess the synergistic interactions and to elucidate the underlying mechanisms of action. Molecular docking studies can also be employed to predict and understand the interactions of these compounds with their biological targets.
Development of Novel Research Tools and Probes
The unique structural features of this compound make it an attractive scaffold for the development of novel research tools and molecular probes. The ability to introduce reporter groups, such as fluorescent dyes or biotin tags, onto the molecule can facilitate the study of its biological interactions and localization within cells.
Key areas for the development of research tools based on this compound include:
Fluorescent Probes: By attaching a fluorophore to the thiourea scaffold, it is possible to create fluorescent probes for imaging and tracking the molecule's distribution and interaction with specific cellular components. The allyl group or the phenyl ring could serve as potential sites for the attachment of a fluorescent tag.
Affinity-Based Probes: The synthesis of biotinylated derivatives of this compound would enable the identification of its protein binding partners through affinity chromatography and subsequent proteomic analysis.
Chemical Sensors: Thiourea derivatives are known to act as ligands for various metal ions. mdpi.com This property can be exploited to develop chemical sensors for the detection and quantification of specific metal ions in biological or environmental samples. The morpholine and thiourea moieties can both participate in metal chelation.
Table 2: Potential Applications as Research Tools and Probes
| Type of Tool/Probe | Potential Application |
| Fluorescently Labeled Derivative | Cellular imaging and localization studies. |
| Biotinylated Derivative | Identification of protein targets through pull-down assays. |
| Metal-Chelating Probe | Detection and sensing of specific metal ions. |
The development of these research tools will provide valuable insights into the mechanism of action of this compound and will facilitate the discovery of its biological targets. This, in turn, will accelerate the translation of basic research findings into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Allyl-3-(4-morpholinophenyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between allyl isothiocyanate and 4-morpholinoaniline in ethanol under reflux . Optimization involves adjusting molar ratios (e.g., 1:1.2 for excess amine to drive completion) and monitoring reaction progress via TLC. Purification typically employs column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the allyl group.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., allyl protons at δ 5.1–5.8 ppm, thiourea NH at δ 9–10 ppm) .
- X-ray crystallography : Refine single-crystal data using SHELXL for bond-length validation and hydrogen-bonding networks .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and isotopic patterns.
- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize:
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
- Enzyme inhibition : Test against acetylcholinesterase (for neuroactivity) or urease (for agricultural relevance) via spectrophotometric methods .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or GOLD can model interactions with biological targets (e.g., bacterial DNA gyrase) to rationalize antibacterial activity .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using AMBER or GROMACS to assess stability and conformational flexibility .
Q. What strategies resolve contradictions in reported biological activities of structurally similar thiourea derivatives?
- Methodological Answer :
- SAR analysis : Systematically vary substituents (e.g., morpholinophenyl vs. chlorophenyl) and correlate with bioactivity trends .
- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values, IC₅₀) to identify outliers or assay-specific biases .
- Cohort validation : Reproduce conflicting experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
Q. How can researchers design experiments to elucidate the mechanism of action for this compound’s antifungal properties?
- Methodological Answer :
- Proteomics : Use 2D gel electrophoresis or LC-MS/MS to identify fungal proteins differentially expressed post-treatment .
- Membrane permeability assays : Measure intracellular leakage (e.g., ergosterol quantification via HPLC) to assess membrane disruption .
- Gene knockout : CRISPR/Cas9-modified fungal strains can pinpoint target pathways (e.g., ergosterol biosynthesis) .
Q. What advanced techniques characterize non-covalent interactions in thiourea derivatives?
- Methodological Answer :
- SC-XRD : Resolve hydrogen-bonding motifs (e.g., N–H···S) and π-π stacking using high-resolution data (R-factor < 5%) refined with SHELXL .
- Hirshfeld surface analysis : CrystalExplorer can quantify interaction contributions (e.g., H-bond vs. van der Waals) .
- Spectroscopy : Variable-temperature NMR or IR can detect dynamic interactions (e.g., tautomerism in thiourea groups) .
Data Analysis & Experimental Design
Q. How should researchers address low yields in thiourea derivative syntheses?
- Methodological Answer :
- Reagent purity : Ensure anhydrous solvents and fresh isothiocyanates to avoid side reactions.
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic addition .
- Workflow : Employ Design of Experiments (DoE) to optimize temperature, solvent polarity, and reaction time .
Q. What statistical approaches validate structure-activity relationships (SAR) in thiourea derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
